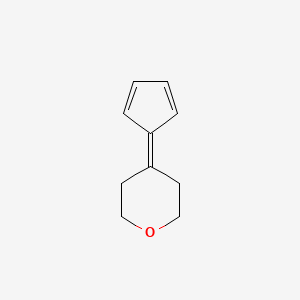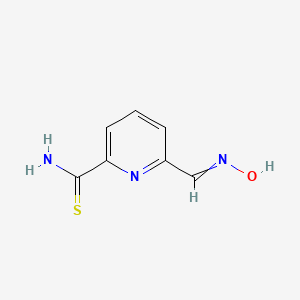
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyimino group and a carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyiminomethyl)pyridine-2-carbothioamide typically involves the reaction of pyridine-2-carbothioamide with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(Hydroxyiminomethyl)pyridine-2-carbothioamide involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carbothioamide group can chelate metal ions, forming stable complexes that can interfere with biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carbothioamide: Lacks the hydroxyimino group but shares the carbothioamide group.
Pyridine-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
6-(Hydroxyiminomethyl)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group
Uniqueness
6-(Hydroxyiminomethyl)pyridine-2-carbothioamide is unique due to the presence of both the hydroxyimino and carbothioamide groups.
Propriétés
Numéro CAS |
78797-09-8 |
|---|---|
Formule moléculaire |
C7H7N3OS |
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
6-(hydroxyiminomethyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C7H7N3OS/c8-7(12)6-3-1-2-5(10-6)4-9-11/h1-4,11H,(H2,8,12) |
Clé InChI |
NQVDFJYNILXRPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=S)N)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


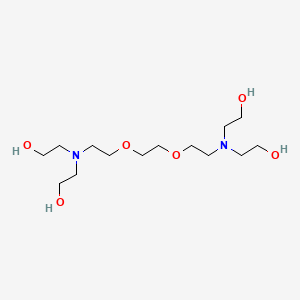
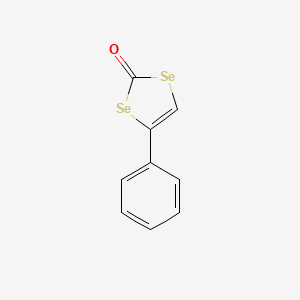
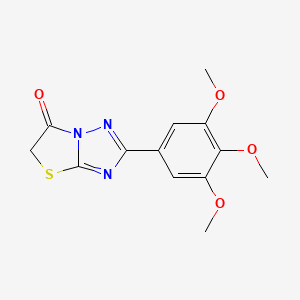

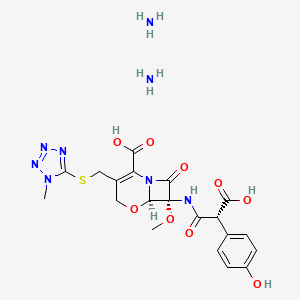
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
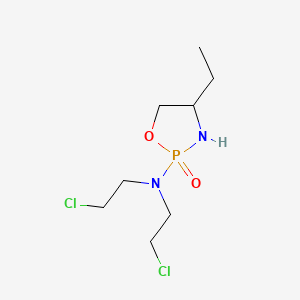
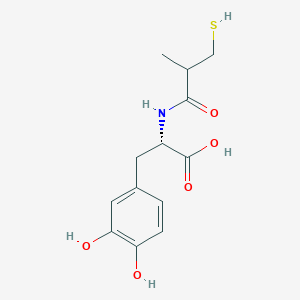
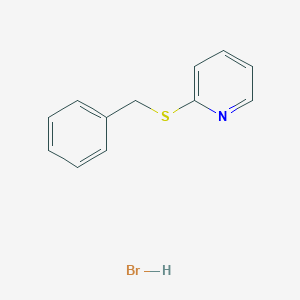
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)


